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Compound of Interest

Compound Name: 1-Propene, 3-(1-methoxyethoxy)-

Cat. No.: B3054507 Get Quote

Technical Guide: Reactivity of 1-Propene, 3-(1-
methoxyethoxy)-
Disclaimer: Detailed experimental data and specific protocols for 1-Propene, 3-(1-
methoxyethoxy)- (CAS: 60812-41-1) are not extensively available in peer-reviewed literature.

This guide provides a technical overview of its expected reactivity based on the known

chemistry of its functional groups—an allyl group and a mixed acetal. The experimental

protocols and quantitative data presented herein are representative examples derived from

standard organic chemistry principles and should be considered illustrative.

Introduction
1-Propene, 3-(1-methoxyethoxy)- is a bifunctional organic molecule featuring a terminal

alkene (propene) and a methoxyethoxy acetal. This structure makes it a versatile intermediate

in organic synthesis, primarily serving as a protecting group for allyl alcohol that can be readily

cleaved under acidic conditions. Its reactivity is characterized by the distinct chemistries of

these two functional groups. The propene moiety allows for a range of addition reactions, while

the acetal linkage is stable to basic and nucleophilic conditions but labile in the presence of

acid.
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Identifier Value

IUPAC Name 1-Propene, 3-(1-methoxyethoxy)-

CAS Number 60812-41-1

Molecular Formula C₆H₁₂O₂

Molecular Weight 116.16 g/mol

| SMILES | CC(OC)OCC=C |

Core Reactivity
The reactivity of 1-Propene, 3-(1-methoxyethoxy)- can be logically divided into two

categories: reactions involving the carbon-carbon double bond and cleavage of the acetal

group.

Reactions of the Propene Group
The terminal alkene is susceptible to a variety of electrophilic addition reactions. These

transformations leave the acetal group intact, provided the reaction conditions are not acidic.

Reactivity of the Methoxyethoxy Acetal Group
The 1-methoxyethoxy group serves as an acid-labile protecting group for the allylic alcohol. It is

stable under neutral and basic conditions, allowing for selective manipulation of other parts of a

molecule. Exposure to aqueous acid efficiently cleaves the acetal, regenerating allyl alcohol.

Experimental Protocols and Data
The following sections provide detailed, representative methodologies for the synthesis and

key reactions of 1-Propene, 3-(1-methoxyethoxy)-.

Synthesis via Acid-Catalyzed Addition
A common method for the preparation of such acetals is the acid-catalyzed addition of an

alcohol to a vinyl ether. In this representative protocol, allyl alcohol is added to methyl vinyl

ether.
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Experimental Protocol:

To a stirred solution of allyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0

°C under a nitrogen atmosphere, add pyridinium p-toluenesulfonate (PPTS, 0.02 eq).

Slowly add methyl vinyl ether (1.2 eq) to the solution over 20 minutes.

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is

consumed.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Representative Quantitative Data:

Parameter Value

Allyl Alcohol 5.81 g (100 mmol)

Methyl Vinyl Ether 6.97 g (120 mmol)

PPTS 0.50 g (2 mmol)

Reaction Time 4 hours

Isolated Yield 10.2 g (88%)

| Appearance | Colorless Oil |

Dihydroxylation of the Propene Group
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This protocol illustrates the dihydroxylation of the double bond using potassium osmate, a

standard method that is compatible with the acetal protecting group.

Experimental Protocol:

In a flask, dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 1:1 mixture of tert-

butanol and water (0.2 M).

Add N-methylmorpholine N-oxide (NMO, 1.3 eq) and a catalytic amount of potassium

osmate dihydrate (K₂OsO₄·2H₂O, 0.002 eq).

Stir the mixture vigorously at room temperature for 12 hours.

Add solid sodium sulfite and stir for an additional 30 minutes.

Extract the mixture with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate in vacuo.

Purify the resulting diol by flash chromatography.

Representative Quantitative Data:

Parameter Value

Starting Acetal 11.6 g (100 mmol)

NMO 15.2 g (130 mmol)

K₂OsO₄·2H₂O 74 mg (0.2 mmol)

Reaction Time 12 hours

Isolated Yield 13.5 g (90%)

| Product Name | 3-(1-methoxyethoxy)propane-1,2-diol |

Acid-Catalyzed Deprotection (Cleavage)
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This protocol describes the removal of the 1-methoxyethoxy protecting group to regenerate the

parent allyl alcohol.

Experimental Protocol:

Dissolve 1-Propene, 3-(1-methoxyethoxy)- (1.0 eq) in a 4:1 mixture of tetrahydrofuran

(THF) and water (0.3 M).

Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).

Stir the solution at room temperature for 2 hours.

Monitor the deprotection by TLC.

Upon completion, neutralize the acid by adding a saturated aqueous solution of sodium

bicarbonate.

Extract the mixture with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purify by distillation to obtain pure allyl alcohol.

Representative Quantitative Data:

Parameter Value

Starting Acetal 11.6 g (100 mmol)

TsOH·H₂O 1.9 g (10 mmol)

Reaction Time 2 hours

Isolated Yield 5.2 g (90%)

| Product Name | Allyl Alcohol |

Visualized Workflows and Pathways
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The following diagrams illustrate the logical flow of the representative chemical transformations

described above.

Reactants
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DCM, 0°C to RT
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Caption: Representative workflow for the synthesis of 1-Propene, 3-(1-methoxyethoxy)-.
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Reagents

1-Propene,
3-(1-methoxyethoxy)-
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Caption: Reaction pathway for the dihydroxylation of the propene group.
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Caption: Logical pathway for the acid-catalyzed deprotection of the acetal.
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To cite this document: BenchChem. [understanding the reactivity of 1-Propene, 3-(1-
methoxyethoxy)-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3054507#understanding-the-reactivity-of-1-propene-
3-1-methoxyethoxy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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